4-Bromo-N,N-diisopropylbenzylamine
CAS No.: 98816-61-6
Cat. No.: VC1978617
Molecular Formula: C13H20BrN
Molecular Weight: 270.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 98816-61-6 |
|---|---|
| Molecular Formula | C13H20BrN |
| Molecular Weight | 270.21 g/mol |
| IUPAC Name | N-[(4-bromophenyl)methyl]-N-propan-2-ylpropan-2-amine |
| Standard InChI | InChI=1S/C13H20BrN/c1-10(2)15(11(3)4)9-12-5-7-13(14)8-6-12/h5-8,10-11H,9H2,1-4H3 |
| Standard InChI Key | SNGBVBNOXIPZGP-UHFFFAOYSA-N |
| SMILES | CC(C)N(CC1=CC=C(C=C1)Br)C(C)C |
| Canonical SMILES | CC(C)N(CC1=CC=C(C=C1)Br)C(C)C |
Introduction
Chemical Structure and Properties
Structural Features
4-Bromo-N,N-diisopropylbenzylamine contains several key structural components that define its chemical behavior:
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A para-substituted benzene ring with a bromine atom at the 4-position
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A methylene bridge (-CH2-) linking the aromatic ring to the nitrogen atom
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A tertiary amine center bearing two isopropyl groups, creating significant steric bulk around the nitrogen
This arrangement of atoms creates a molecule with interesting electronic and steric properties. The bromine substituent introduces an electron-withdrawing effect on the aromatic ring, while the tertiary amine provides a basic center with nucleophilic character. The isopropyl groups create steric hindrance around the nitrogen atom, affecting its accessibility and reactivity in various chemical processes.
Physical and Chemical Properties
The physical and chemical properties of 4-Bromo-N,N-diisopropylbenzylamine are summarized in Table 1:
Table 1: Physical and Chemical Properties of 4-Bromo-N,N-diisopropylbenzylamine
The compound's chemical behavior is influenced by its functional groups. The tertiary amine nitrogen acts as a base and nucleophile, while the brominated aromatic ring can participate in various coupling reactions, particularly palladium-catalyzed cross-couplings such as Suzuki, Stille, and Buchwald-Hartwig reactions. The bromine atom serves as an excellent leaving group in nucleophilic aromatic substitution reactions when activated by appropriate conditions.
Synthesis Pathways
Transformation Reactions
Interestingly, 4-Bromo-N,N-diisopropylbenzylamine itself serves as a starting material for the synthesis of other compounds. The search results reveal that it undergoes selective mono-dealkylation to produce N-isopropyl-p-bromobenzylamine:
"To a solution of N,N-diisopropyl-p-bromobenzylamine (1.0 mmol, 270.2 mg) in CHCl3 (2.0 mL) was added I2 (1.5 mmol, 380.7 mg) and Na2CO3 (2.0 mmol, 212.0 mg) at room temperature, and the mixture was stirred for 24 h at 60°C. The reaction mixture was cooled to room temperature and quenched by satd aq Na2SO3 (10 mL), and extracted with CHCl3 (20 mL × 3). Then, the organic layer was dried over Na2SO4. After removal of the solvent under reduced pressure, the yield was determined by 1H NMR analysis (89%)" .
This selective N-dealkylation reaction demonstrates the compound's utility as a precursor in the synthesis of secondary amines, which can then be further functionalized for various applications.
Applications and Uses
Pharmaceutical Applications
Based on the structural features of 4-Bromo-N,N-diisopropylbenzylamine, several pharmaceutical applications can be identified:
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Intermediate in Drug Synthesis: The compound likely serves as an intermediate in the synthesis of more complex pharmaceutical compounds, particularly those requiring a para-brominated aromatic ring with a tertiary amine functionality. The bromine atom provides a handle for further functionalization through cross-coupling reactions, enabling the construction of elaborate molecular scaffolds.
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Structure-Activity Relationship Studies: Compounds with similar structural features are often used in medicinal chemistry for structure-activity relationship (SAR) studies, where systematic modifications of a lead compound help identify optimal drug candidates.
Material Science Applications
The chemical structure of 4-Bromo-N,N-diisopropylbenzylamine suggests potential applications in material science:
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Components in Organic Light-Emitting Diodes (OLEDs): Similar brominated aromatic compounds have been employed in the development of emissive materials for OLEDs. The rigid aromatic structure combined with the nitrogen-containing substituent can contribute to desired photophysical properties.
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Precursors for Functional Materials: The compound's reactive sites (bromine and tertiary amine) allow for further modification to create materials with specific functional properties, such as sensors or catalysts.
Related Compounds and Structure-Activity Relationships
Comparative Analysis of Related Compounds
Several compounds structurally related to 4-Bromo-N,N-diisopropylbenzylamine appear in the scientific literature. Comparing these compounds provides insight into how structural variations affect properties and applications.
Table 2: Comparison of 4-Bromo-N,N-diisopropylbenzylamine with Related Compounds
Structure-Property Relationships
The structural variations among these related compounds significantly influence their properties and potential applications:
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Amide vs. Amine Functionality: The presence of a carbonyl group (as in 4-Bromo-N,N-diisopropylbenzamide) introduces a rigid planar geometry around the nitrogen atom, unlike the pyramidal geometry in 4-Bromo-N,N-diisopropylbenzylamine. This affects conformational flexibility and hydrogen-bonding capabilities.
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Isopropyl vs. Ethyl Substituents: The substitution of isopropyl groups with ethyl groups (as in N-(4-Bromobenzyl)-N-ethylethanamine) reduces steric hindrance around the nitrogen atom, potentially increasing its accessibility and reactivity in certain chemical processes.
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Secondary vs. Tertiary Amine: Compounds with only one alkyl group on the nitrogen (like N-(4-bromobenzyl)propan-2-amine) feature a secondary amine, providing an N-H bond capable of hydrogen bonding as both donor and acceptor. This markedly changes the compound's solubility profile and intermolecular interactions compared to tertiary amines like 4-Bromo-N,N-diisopropylbenzylamine.
These structure-property relationships have important implications for the design and optimization of compounds for specific applications in pharmaceuticals, materials science, and chemical synthesis.
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